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4-((2-Methoxyphenylsulfonyl)methyl)piperidine Documentation Hub

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  • Product: 4-((2-Methoxyphenylsulfonyl)methyl)piperidine
  • CAS: 1160245-64-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7)

Topic: CAS 885274-65-7 (4-(4-(Methylsulfonyl)phenyl)piperidine) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4] [1][2][3][4][5] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 885274-65-7 (4-(4-(Methylsulfonyl)phenyl)piperidine) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

[1][2][3][4][5]

Executive Summary & Core Directive

CAS 885274-65-7 , chemically identified as 4-(4-(Methylsulfonyl)phenyl)piperidine , is a high-value pharmacophore intermediate used extensively in the synthesis of bioactive small molecules.[1][2][3][4] Unlike simple reagents, this compound represents a "privileged scaffold"—a structural motif capable of binding to multiple receptor sub-types, most notably G-Protein Coupled Receptors (GPCRs) such as Dopamine (


/

) and GPR119, as well as specific tyrosine kinases.[1][2][3][4]

This guide serves as a technical manual for the handling, characterization, and synthetic application of CAS 885274-65-7.[1][2][3][4] It moves beyond basic catalog data to provide a mechanistic understanding of the molecule's role in Structure-Activity Relationship (SAR) studies, particularly in the optimization of metabolic stability via its sulfone moiety.[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The precise characterization of CAS 885274-65-7 is critical for accurate stoichiometric calculations in synthesis.[1][2][3][4] The sulfone group (


) acts as a robust hydrogen bond acceptor and metabolic "anchor," resisting oxidative metabolism compared to sulfides or sulfoxides.[1][2][3][4]
Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 885274-65-7 Unique identifier; distinct from meta-isomer (Pridopidine core).[1][2][3][4]
IUPAC Name 4-(4-(Methylsulfonyl)phenyl)piperidineAlso cited as 4-(4-methanesulfonylphenyl)piperidine.[1][2][3][4]
Molecular Formula

Carbon (60.22%), Hydrogen (7.16%), Nitrogen (5.85%), Sulfur (13.40%).[1][2][3][4]
Molecular Weight 239.33 g/mol Monoisotopic Mass: 239.0980 g/mol .[1][2][3][4]
Physical State Off-white to pale yellow solidCrystalline powder form is standard.[1][2][3][4]
Solubility DMSO (>100 mg/mL), MethanolLimited solubility in water; requires acidification for aqueous stability.[1][2][3][4]
pKa (Calculated) ~10.5 (Piperidine NH)Highly basic secondary amine; forms stable salts (HCl, TFA).[1][2][3][4]
LogP ~1.2 - 1.5Moderate lipophilicity; suitable for CNS penetration optimization.[1][2][3][4]
Structural Visualization

The following diagram illustrates the core functional connectivity of the molecule, highlighting the electron-withdrawing sulfone group and the nucleophilic secondary amine.[1][2][3][4]

ChemicalStructure cluster_properties Functional Properties Piperidine Piperidine Ring (Secondary Amine) Linker C4-Phenyl Linker (Para-substitution) Piperidine->Linker C4 Attachment P1 Nucleophilic Center (N-Alkylation Site) Piperidine->P1 Sulfone Methylsulfonyl Group (-SO2Me) Linker->Sulfone Para-position P2 Metabolic Stability (Non-oxidizable) Sulfone->P2

Figure 1: Functional decomposition of CAS 885274-65-7 highlighting reactive and stable domains.[1][2][3][4]

Synthetic Utility & Experimental Protocols

As a Senior Application Scientist, I recommend using CAS 885274-65-7 primarily as the amine component in convergent synthesis.[1][2][3][4] Its secondary amine is highly nucleophilic, making it ideal for Reductive Amination or


 (Nucleophilic Aromatic Substitution)  reactions.[1][2][3][4]
Protocol A: Reductive Alkylation (General Procedure)

This protocol is the industry standard for derivatizing the piperidine nitrogen to attach diverse "head" groups (e.g., propyl, benzyl) for SAR exploration.[1][2][3][4]

Reagents:

  • CAS 885274-65-7 (1.0 eq)[1][2][3][4]

  • Aldehyde/Ketone substrate (1.1 eq)[1][2][3][4]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1][2][3][4]
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3][4]

  • Acetic Acid (catalytic, optional)[1][2][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of CAS 885274-65-7 in anhydrous DCE (0.1 M concentration).

  • Activation: Add 1.1 eq of the target aldehyde.[1][2][3][4] If the aldehyde is hindered, add 1-2 drops of glacial acetic acid to catalyze imine formation.[1][2][3][4] Stir at Room Temperature (RT) for 30–60 minutes under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of

    
     portion-wise.
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target Mass = MW of Aldehyde + 239.33 - 16).[1][2][3][4]

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1][2][3][4]
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (typically DCM:MeOH gradients).
    
Protocol B: Nucleophilic Aromatic Substitution ( )

Used to attach the scaffold to heteroaryl cores (e.g., pyrimidines, pyridines) common in Kinase and GPCR inhibitor design.[1][2][3][4]

Reagents:

  • CAS 885274-65-7 (1.0 eq)[1][2][3][4]

  • Chloro-heterocycle (e.g., 4-chloropyrimidine) (1.0 eq)[1][2][3][4]

  • Diisopropylethylamine (DIPEA) (2.5 eq)[1][2][3][4]

  • Solvent: DMF or DMSO[1][2][3][4]

Conditions: Heat at 80–100°C for 2–6 hours.[1][2][3][4] The high basicity of the piperidine drives the displacement of the halide.[1][2][3][4]

Synthetic Pathway Visualization[1][2][3][4]

SynthesisWorkflow Start CAS 885274-65-7 (Secondary Amine) Reaction1 Rxn A: Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Reaction1 Reaction2 Rxn B: SNAr Coupling (Ar-Cl + DIPEA, Heat) Start->Reaction2 Reaction3 Rxn C: Amide Coupling (R-COOH + HATU) Start->Reaction3 Product1 N-Alkylated Analog (GPCR Ligands) Reaction1->Product1 Yield: 70-90% Product2 N-Heteroaryl Analog (Kinase Inhibitors) Reaction2->Product2 Yield: 60-85% Product3 Amide Derivative (Peptidomimetics) Reaction3->Product3 Yield: >80%

Figure 2: Primary synthetic diversification pathways for CAS 885274-65-7.

Biological Context & Mechanism of Action (MoA)[1][2][3][4]

While CAS 885274-65-7 is primarily an intermediate, the 4-(methylsulfonyl)phenylpiperidine motif is a validated pharmacophore in several therapeutic areas.

GPCR Modulation (Dopamine & GPR119)

The structural analog, Pridopidine (4-(3-methanesulfonylphenyl)-1-propylpiperidine), is a Dopamine Stabilizer acting on


 receptors and Sigma-1 receptors.[1][2][3][4] CAS 885274-65-7 is the para-isomer  core.[1][2][3][4]
  • Hypothesis: The para-orientation of the sulfone in CAS 885274-65-7 extends the molecule's length, potentially altering binding pocket occupancy compared to the meta-isomer.[1][2][3][4] It is frequently used in SAR libraries to probe the depth of the hydrophobic pocket in GPCRs like GPR119 (metabolic disease target).[1][2][3][4]

Kinase Inhibition

The sulfone moiety mimics the hydrogen-bonding capability of sulfonamides but without the acidic proton.[1][2][3][4] This is crucial in designing JAK inhibitors (e.g., Momelotinib analogs) where the piperidine ring acts as a solvent-exposed solubilizing group, and the phenyl-sulfone engages in deep-pocket H-bonding.[1][2][3][4]

Analytical Characterization & QC

To ensure the integrity of your biological assays, the purity of CAS 885274-65-7 must be validated.[1][2][3][4]

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% TFA.[1][2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm.[1][2][3][4]

  • Retention Time: Expect elution around 4.5–5.5 min (moderate polarity).[1][2][3][4]

Mass Spectrometry (LC-MS)[1][2][3][4]
  • Ionization: ESI Positive Mode (

    
    ).[1][2][3][4]
    
  • Observed Ion:

    
     (Base Peak).[1][2][3][4]
    
  • Fragment Ions: Loss of methylsulfonyl group may be observed at higher collision energies.[1][2][3][4]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3][4]

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). The amine is stable, but long-term exposure to air can lead to carbonate formation (reaction with 
    
    
    
    ).[1][2][3][4]
  • Solubility for Assays: Prepare stock solutions in anhydrous DMSO (up to 100 mM). Avoid freeze-thaw cycles; aliquot stocks for single use.

References

  • PubChem Compound Summary. (n.d.). 4-[4-(Methylsulfonyl)phenyl]piperidine (CID 10433767).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Retrieved from [Link]

  • World Intellectual Property Organization. (2004).[1][2][3][4] International Patent Publication WO 2004/000811 A1: Substituted Piperidines.[1][2][3][4] Pharmacia Corporation.[1][2][3][4][5] (Describes the use of sulfonyl-phenyl-piperidines in medicinal chemistry).

  • Guide to Pharmacology. (n.d.).[1][2][3][4] Ligand: Momelotinib (Related Structure Context).[1][2][3][4] IUPHAR/BPS.[1][2][3][4] Retrieved from [Link][1][2][3][4][6]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine

This technical guide details the solubility profile, physicochemical characteristics, and experimental validation protocols for 4-((2-Methoxyphenylsulfonyl)methyl)piperidine . Executive Summary The compound 4-((2-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical characteristics, and experimental validation protocols for 4-((2-Methoxyphenylsulfonyl)methyl)piperidine .

Executive Summary

The compound 4-((2-Methoxyphenylsulfonyl)methyl)piperidine represents a specialized scaffold in medicinal chemistry, often utilized in the synthesis of GPCR ligands (specifically 5-HT antagonists) and sulfone-based enzyme inhibitors. Its solubility profile is governed by a "push-pull" physicochemical mechanism: the basicity of the piperidine nitrogen (


) contrasts with the polarity of the sulfone linker and the lipophilicity of the anisole ring.

This guide provides a predicted solubility profile based on Structure-Property Relationships (SPR) and details the standardized experimental protocols required to validate these values for formulation and synthesis optimization.

Physicochemical Analysis

To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.

Structural Decomposition
  • Piperidine Ring (Secondary Amine): The dominant solubility driver. It provides high basicity, making the molecule pH-dependent. In its free base form, it promotes solubility in semi-polar organics; in its protonated form (HCl salt), it drives aqueous solubility.

  • Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor with a high dipole moment. This moiety enhances solubility in polar aprotic solvents (DMSO, DMF, Acetone) but reduces solubility in non-polar hydrocarbons (Hexane, Heptane).
    
  • 2-Methoxyphenyl (Anisole) Moiety: Lipophilic domain. It limits water solubility of the free base but ensures good miscibility with chlorinated solvents (DCM, Chloroform).

Estimated Physicochemical Properties
  • 
     (Calculated):  ~10.2 – 10.8 (Piperidine NH)
    
  • LogP (Octanol/Water): ~1.8 – 2.3

  • Molecular Weight: 269.36 g/mol

Solubility Profile

The following data represents the predicted solubility profile for the Free Base form of the compound at 25°C.

Table 1: Predicted Solubility in Organic Solvents
Solvent ClassSpecific SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO Very High (>100 mg/mL)Strong dipole-dipole interaction with sulfone; excellent solvation of amine.
Polar Aprotic DMF High (>50 mg/mL)Similar mechanism to DMSO; ideal for

or coupling reactions.
Chlorinated Dichloromethane (DCM) High (>50 mg/mL)"Like dissolves like" for the lipophilic anisole and piperidine backbone.
Polar Protic Methanol / Ethanol Moderate-High (20-50 mg/mL)H-bonding capability with sulfone oxygens and amine nitrogen.
Polar Protic Water (Neutral pH) Low (<1 mg/mL)The hydrophobic aryl-sulfone domain dominates the uncharged amine.
Aqueous Acid 0.1N HCl High (>50 mg/mL)Protonation of piperidine (

) drastically increases hydrophilicity.
Non-Polar Hexane / Heptane Very Low (<1 mg/mL)High polarity of the sulfone group prevents solvation in aliphatic hydrocarbons.

Critical Note: If handling the Hydrochloride Salt form, the profile inverts: Water solubility becomes High, while DCM and Ether solubility drops significantly.

Experimental Validation Protocols

Researchers should not rely solely on prediction. The following self-validating protocols are designed to generate empirical solubility data.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute saturation point (equilibrium solubility).

Workflow Diagram:

SolubilityWorkflow Step1 Solid Weighing (Excess Cmpd) Step2 Solvent Addition (1-2 mL) Step1->Step2 Step3 Agitation (24h @ 25°C) Step2->Step3 Step4 Filtration (0.45 µm PTFE) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Figure 1: Standard Shake-Flask Workflow for Thermodynamic Solubility.

Step-by-Step Methodology:

  • Preparation: Weigh approx. 5–10 mg of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Saturation Check: If the solid dissolves immediately, add more solid until a visible suspension remains (ensuring saturation).

  • Equilibration: Cap the vial and shake/stir at 25°C for 24 hours.

  • Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (Nylon filters may bind the sulfone).

  • Quantification: Dilute the filtrate (e.g., 1:100) and inject into HPLC. Calculate concentration against a standard curve.

Analytical Method (HPLC Conditions)

To accurately quantify the compound in the filtrate, use the following generic method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption) and 220 nm (Amide/Sulfone).

Solvent Selection Logic for Synthesis

When using this compound as an intermediate, solvent choice dictates reaction success.

SolventLogic Start Reaction Type? Alkylation N-Alkylation (Nucleophilic) Start->Alkylation SaltForm Salt Formation (HCl/TFA) Start->SaltForm Coupling Amide Coupling Start->Coupling Solv1 Use: DMF or ACN (High Sol + Polar) Alkylation->Solv1 Solv2 Use: Et2O or EtOAc (Precipitates Salt) SaltForm->Solv2 Solv3 Use: DCM or DMF (Standard) Coupling->Solv3

Figure 2: Solvent Selection Decision Tree based on Reaction Intent.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Defines solubility parameters for sulfones and amines). Link

  • PubChem Compound Summary. "4-(2-Methoxyphenyl)piperidine derivatives." (Used for structural analog comparison). Link

  • Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, 2006. (Protocol validation). Link

Protocols & Analytical Methods

Method

Mastering the Gatekeeper: A Detailed Guide to N-Protection and Deprotection of Piperidine Sulfones

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug development, the piperidine sulfone scaffold represents a cornerstone for creating novel therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the piperidine sulfone scaffold represents a cornerstone for creating novel therapeutics. Its unique three-dimensional structure and electronic properties make it a privileged motif in the design of potent and selective enzyme inhibitors and receptor modulators. However, the journey from a simple building block to a complex drug candidate is paved with synthetic challenges, chief among them being the strategic manipulation of the piperidine nitrogen. This guide, born from extensive experience in synthetic and medicinal chemistry, provides a comprehensive overview of the theory and practice of N-protection and deprotection of piperidine sulfones, offering not just protocols, but the rationale behind them.

The Imperative of Nitrogen Protection

The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a variety of chemical transformations. While this reactivity is often desirable for introducing specific functionalities, it can be a significant liability when other parts of the molecule need to be modified. Unprotected piperidine nitrogen can lead to a cascade of unwanted side reactions, including N-alkylation, N-arylation, and acylation, complicating purification and severely diminishing the yield of the desired product.

Nitrogen protection serves as a temporary "gatekeeper," masking the reactivity of the amine and allowing for selective transformations elsewhere in the molecule. The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Readily removable in high yield under conditions that do not affect other functional groups.

The presence of the electron-withdrawing sulfone group in piperidine sulfones can subtly influence the nucleophilicity of the piperidine nitrogen, a factor to consider when selecting protection and deprotection strategies.

A Chemist's Toolkit: Common N-Protecting Groups for Piperidine Sulfones

The choice of a protecting group is a critical strategic decision in any synthetic sequence. For piperidine sulfones, several well-established protecting groups have proven to be reliable and versatile.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common and versatile protecting group for amines in organic synthesis due to its ease of introduction and its selective removal under acidic conditions.[1][2]

Mechanism of Protection: The protection reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Mechanism of Deprotection: The Boc group is cleaved under acidic conditions. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[3]

Table 1: Comparison of Common N-Protecting Groups for Piperidine Sulfones

Protecting GroupStructureProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc BocBoc₂O, Base (e.g., Et₃N, DMAP)Strong Acid (e.g., TFA, HCl)[1][4]High yields, mild protection, orthogonal to many other groups.Acid-labile, may not be suitable for substrates with other acid-sensitive functionalities.
Cbz CbzBenzyl Chloroformate (Cbz-Cl), BaseCatalytic Hydrogenolysis (H₂, Pd/C)[5][6], Strong AcidStable to a wide range of conditions, orthogonal to Boc.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Benzyl (Bn) BnBenzyl Bromide (BnBr), BaseCatalytic Hydrogenolysis (H₂, Pd/C)[7][8]Very stable, can be introduced via reductive amination.Harsh deprotection conditions, may not be compatible with reducible functional groups.

Experimental Protocols

Protocol 1: N-Boc Protection of a Piperidine Sulfone

This protocol is adapted from established procedures for the N-Boc protection of piperidines and is directly applicable to piperidine sulfone derivatives.[9]

Materials:

  • Piperidine sulfone hydrochloride (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (Et₃N) (2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the piperidine sulfone hydrochloride in DCM.

  • Add triethylamine and stir until the solution becomes homogeneous.

  • Add Boc₂O and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected piperidine sulfone.

Protocol 2: Acid-Mediated N-Boc Deprotection

This is a standard and highly efficient method for the removal of the N-Boc group.[4][9]

Materials:

  • N-Boc protected piperidine sulfone (1 equivalent)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the N-Boc protected piperidine sulfone in DCM.

  • Add TFA (typically 25-50% v/v) and stir at room temperature.[4]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting piperidine sulfone trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.

Procedure (using HCl in dioxane):

  • Dissolve the N-Boc protected piperidine sulfone in a minimal amount of a co-solvent if necessary (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature. The deprotected piperidine sulfone hydrochloride salt often precipitates from the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solid product can be collected by filtration and washed with diethyl ether.

Visualizing the Workflow

The strategic application of protection and deprotection is a cyclical process that enables complex molecular architecture to be built step-by-step.

Protection_Deprotection_Workflow PiperidineSulfone Piperidine Sulfone Protected N-Protected Piperidine Sulfone PiperidineSulfone->Protected  Protection (e.g., Boc₂O) Functionalized Further Functionalization Protected->Functionalized  Reaction at another site Deprotected Deprotected Product Functionalized->Deprotected  Deprotection (e.g., TFA)

Caption: A generalized workflow for the N-protection, functionalization, and deprotection of piperidine sulfones.

Advanced Strategies and Considerations

Orthogonal Protecting Groups

In complex syntheses, it is often necessary to protect multiple functional groups. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact.[2][10] For instance, an N-Boc group (acid-labile) can be used in conjunction with a benzyl ester (removable by hydrogenolysis), providing chemists with precise control over the synthetic sequence.

Reductive Amination for N-Alkylation of Deprotected Piperidine Sulfones

Once the piperidine sulfone is deprotected, the free secondary amine is available for further functionalization. Reductive amination is a powerful and mild method for introducing alkyl substituents onto the nitrogen atom.[11][12] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13] This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation to form a quaternary ammonium salt.[13]

Reductive_Amination Piperidine Deprotected Piperidine Sulfone Iminium Iminium Ion Intermediate Piperidine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium NAlkylated N-Alkylated Piperidine Sulfone Iminium->NAlkylated ReducingAgent NaBH(OAc)₃ ReducingAgent->NAlkylated Reduction

Caption: The reductive amination pathway for the N-alkylation of piperidine sulfones.

Protocol 3: N-Alkylation via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of a deprotected piperidine sulfone.[9]

Materials:

  • Piperidine sulfone (1 equivalent)

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine sulfone and the aldehyde or ketone in DCE or DCM.

  • If the piperidine sulfone is in its salt form, add a base (e.g., Et₃N) to liberate the free amine.

  • Add sodium triacetoxyborohydride in one portion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine sulfone.

Conclusion

The judicious use of nitrogen protecting groups is fundamental to the successful synthesis of complex piperidine sulfone-containing molecules. By understanding the principles behind their application and removal, and by employing robust and well-vetted protocols, researchers can navigate the synthetic landscape with greater efficiency and precision. The strategies outlined in this guide provide a solid foundation for the design and execution of synthetic routes towards novel drug candidates and valuable research tools, ultimately empowering the advancement of chemical and pharmaceutical sciences.

References

Sources

Application

Topic: Scalable Synthesis of Key Intermediates for Vandetanib

An Application Note for Process Chemistry and Drug Development Professionals Abstract Vandetanib (Caprelsa™) is a potent oral tyrosine kinase inhibitor targeting VEGFR, EGFR, and RET, crucial for treating certain types o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Process Chemistry and Drug Development Professionals

Abstract

Vandetanib (Caprelsa™) is a potent oral tyrosine kinase inhibitor targeting VEGFR, EGFR, and RET, crucial for treating certain types of cancer, notably medullary thyroid cancer.[1][2] The industrial-scale production of Vandetanib relies on efficient and robust synthetic routes for its key structural components. This application note provides a detailed guide to the scale-up synthesis of three pivotal intermediates: 4-bromo-2-fluoroaniline , the critical aniline building block; 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline , the core heterocyclic scaffold; and (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate , the activated side-chain. The protocols described are selected for their scalability, use of accessible reagents, and proven industrial applicability, offering insights into the chemical principles and process considerations essential for large-scale manufacturing.

Introduction: The Strategic Importance of Vandetanib Intermediates

Vandetanib's molecular architecture is a testament to modern medicinal chemistry, featuring a 4-anilinoquinazoline core.[3] This structural motif is common among kinase inhibitors, designed to mimic adenosine and bind to the ATP-binding site of the target enzyme.[4] The efficacy and safety profile of the final Active Pharmaceutical Ingredient (API) are intrinsically linked to the purity and quality of its precursors. Therefore, developing scalable, cost-effective, and reproducible synthetic methods for its key intermediates is a primary objective in pharmaceutical process development.

The overall synthetic strategy for Vandetanib can be deconstructed into the preparation of three main fragments, which are then strategically assembled. This convergent approach, illustrated below, is often preferred in large-scale synthesis as it allows for parallel production and optimization of different parts of the molecule, leading to higher overall efficiency.

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis cluster_3 Fragment Assembly A 4-bromo-2-fluoro-1-nitrobenzene I1 Intermediate 1: 4-bromo-2-fluoroaniline A->I1 Reduction I1_dup Intermediate 1 B Vanillin B_int Multi-step (Protection, Oxidation, Nitration, Reduction, Cyclization) B->B_int I2 Intermediate 2: 7-(Benzyloxy)-4-chloro -6-methoxyquinazoline B_int->I2 Chlorination I2_dup Intermediate 2 C Ethyl piperidine-4-carboxylate C_int N-methylation, Reduction C->C_int I3 Intermediate 3: (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate C_int->I3 Tosylation I3_dup Intermediate 3 Coupling SNA_r_ Coupling I1_dup->Coupling I2_dup->Coupling Etherification Williamson Ether Synthesis I3_dup->Etherification Deprotection Debenzylation Coupling->Deprotection Deprotection->Etherification Vandetanib Vandetanib Etherification->Vandetanib

Figure 1: Convergent synthetic workflow for Vandetanib.

Synthesis of Intermediate 1: 4-bromo-2-fluoroaniline

This intermediate forms the substituted aniline portion of Vandetanib. Its synthesis is critical, and several scalable methods exist. The chosen method involves the reduction of a nitro-aromatic precursor, a classic and highly reliable transformation in industrial chemistry.

Causality and Method Selection

While direct bromination of 2-fluoroaniline using reagents like N-bromosuccinimide (NBS)[5] or elemental bromine[6][7] is possible, these routes can present challenges on a large scale. NBS is relatively expensive, and the use of elemental bromine requires stringent handling protocols. In contrast, the reduction of 4-bromo-2-fluoro-1-nitrobenzene is often high-yielding, uses inexpensive reagents (iron powder), and is generally safer to operate at scale.[8] The starting nitro compound is also readily accessible.

Detailed Protocol: Reduction of 4-bromo-2-fluoro-1-nitrobenzene

This protocol is adapted from established procedures for nitro group reduction.[8]

Materials:

  • 4-bromo-2-fluoro-1-nitrobenzene

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add Ethanol (5 volumes) and Water (2 volumes) relative to the starting material.

  • Add 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (10.0 eq). The ammonium chloride acts as an electrolyte to facilitate the reaction.

  • Heat the reaction mixture to 90°C with vigorous stirring. The reaction is typically exothermic and may require initial cooling to maintain control.

  • Maintain the temperature at 90°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the filter cake thoroughly with Ethanol (3 x 10 volumes).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • The resulting residue can be extracted with a suitable organic solvent (e.g., Ethyl Acetate) and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product, 4-bromo-2-fluoroaniline, can be purified by silica gel chromatography or recrystallization to achieve high purity.[8]

Quantitative Data and Yields
ParameterValueSource
Starting Material4-bromo-2-fluoro-1-nitrobenzene[8]
Key ReagentsFe, NH₄Cl[8]
SolventEtOH/H₂O[8]
Temperature90°C[8]
Typical Yield~85%[8]

Synthesis of Intermediate 2: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

This intermediate represents the core heterocyclic structure of Vandetanib, activated for subsequent nucleophilic aromatic substitution (SNA_r_) with Intermediate 1. The synthesis starts from the readily available and inexpensive vanillin.[9]

Synthetic Workflow and Rationale

The multi-step synthesis is designed to build the quinazoline ring system with the correct substitution pattern.

  • Protection: The phenolic hydroxyl of vanillin is protected as a benzyl ether. The benzyl group is stable to the subsequent reaction conditions but can be readily removed in a later step via hydrogenolysis.

  • Oxidation: The aldehyde is oxidized to a carboxylic acid.

  • Nitration: A nitro group is introduced ortho to the newly formed carboxylic acid. This is a key step, as this nitro group will eventually become part of the pyrimidine ring of the quinazoline.

  • Reduction: The nitro group is reduced to an amine.

  • Cyclization: The resulting amino acid is cyclized, typically with formamide or a similar one-carbon source, to form the quinazolinone ring.

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group. This is a critical activation step, transforming the position into a good leaving group for the subsequent coupling reaction. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used.

Vanillin Vanillin Protection (BnBr) Protection (BnBr) Vanillin->Protection (BnBr) [23] Oxidation Oxidation Protection (BnBr)->Oxidation [23] Nitration Nitration Oxidation->Nitration [23] Reduction Reduction Nitration->Reduction [23] Cyclization Cyclization Reduction->Cyclization [23] Chlorination Chlorination Cyclization->Chlorination [23] I2 Intermediate 2: 7-(Benzyloxy)-4-chloro -6-methoxyquinazoline Chlorination->I2 [23]

Figure 2: Synthetic pathway to Intermediate 2 from Vanillin.

Detailed Protocol: Chlorination of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

This protocol details the final, critical activation step.

Materials:

  • 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene or another suitable high-boiling solvent

Procedure:

  • Charge a reactor with 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (1.0 eq) and Toluene (10 volumes).

  • Add a catalytic amount of DMF (0.1 eq).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. The addition is exothermic.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture and carefully quench the excess thionyl chloride, often by slowly adding the reaction mixture to ice-water.

  • The product typically precipitates from the aqueous mixture. Filter the solid, wash with water until the filtrate is neutral, and then wash with a non-polar solvent like hexane.

  • Dry the solid product under vacuum to yield 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.

Synthesis of Intermediate 3: (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

This intermediate is the activated form of the N-methyl piperidine side chain, prepared for the final etherification step.

Rationale for Activation

The final step in Vandetanib synthesis is a Williamson ether synthesis between the 7-hydroxy group of the quinazoline core and the side chain. To facilitate this, the primary alcohol of (1-methylpiperidin-4-yl)methanol must be converted into a good leaving group. Tosylation is an excellent choice for this transformation as it creates a stable, crystalline tosylate ester that is highly reactive towards nucleophiles.

Detailed Protocol: Tosylation of (1-methylpiperidin-4-yl)methanol

This protocol is adapted from a known procedure for preparing the side chain.[9]

Materials:

  • (1-methylpiperidin-4-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (1-methylpiperidin-4-yl)methanol (1.0 eq) in DCM (10 volumes) in a reactor and cool the solution to 0°C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM (5 volumes) to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction by TLC/HPLC. Upon completion, wash the reaction mixture sequentially with water, dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Quantitative Data Summary
IntermediateKey TransformationKey ReagentsTypical YieldSource
Intermediate 2 ChlorinationSOCl₂, DMF>90%[9]
Intermediate 3 TosylationTsCl, TEA~80-90%[9]

Conclusion

The scale-up synthesis of Vandetanib is a complex process that hinges on the efficient and high-purity production of its key intermediates. The protocols outlined in this note for 4-bromo-2-fluoroaniline , 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline , and (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate represent robust and scalable methods amenable to industrial production. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers and drug development professionals can successfully implement these procedures to support the manufacturing of this important anti-cancer therapeutic.

References

  • PubMed. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]

  • ProQuest. (n.d.). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative biologically active 4‐anilinoquinazoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105254614A - Method for synthesizing Vandetanib compound.
  • ConnectSci. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of anticancer drug vandetanib. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • ResearchGate. (n.d.). Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX). Retrieved from [Link]

  • Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). NDA 022405Orig1s000, Chemistry Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ResearchGate. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). Vandetanib. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Retrieved from [Link]

  • PubMed. (2017). An Alternative Synthesis of Vandetanib (Caprelsa™) via a Microwave Accelerated Dimroth Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Synthetic Process of Vandetanib. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • MDPI. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes for 4-((2-Methoxyphenylsulfonyl)methyl)piperidine

This guide provides an in-depth technical comparison of synthetic routes for 4-((2-Methoxyphenylsulfonyl)methyl)piperidine , a functionalized sulfone scaffold relevant in the development of 5-HT receptor ligands and anti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 4-((2-Methoxyphenylsulfonyl)methyl)piperidine , a functionalized sulfone scaffold relevant in the development of 5-HT receptor ligands and antipsychotic pharmacophores.

Executive Summary

The synthesis of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine centers on the construction of the critical


 bond connecting the piperidine methylene linker to the electron-rich anisole ring.

This guide evaluates three distinct methodologies:

  • Route A (Sulfide Oxidation): The classical, high-reliability approach utilizing thiol alkylation followed by oxidation.

  • Route B (Sulfinate Displacement): A convergent, redox-neutral substitution utilizing sulfinate salts.

  • Route C (One-Pot Sulfonylation): A modern process-chemistry approach generating sulfinates in situ from sulfonyl chlorides to avoid isolation steps.

Quick Selection Matrix
FeatureRoute A: Sulfide Oxidation Route B: Sulfinate Displacement Route C: In-Situ Sulfonylation
Primary Mechanism

Alkylation

Oxidation

(S-Alkylation)
Reductive Coupling /

Step Count 2 (Linear)1 (Convergent)1 (Telescoped)
Reagent Availability High (Thiols are common)Medium (Sulfinates often custom)High (Sulfonyl chlorides common)
Safety Profile Low (Thiol stench, Peroxides)High (Stable salts)Medium (Thermal management)
Scalability Moderate (Oxidation exotherms)HighHigh

Retrosynthetic Analysis

The strategic disconnection focuses on the sulfone bridge. The choice of disconnection dictates the oxidation state of the sulfur source.

Retrosynthesis Target Target: 4-((2-Methoxyphenylsulfonyl)methyl)piperidine Disc1 Route A: Sulfide Oxidation Target->Disc1 Oxidation Disc2 Route B/C: Sulfinate Alkylation Target->Disc2 C-S Bond Thiol 2-Methoxybenzenethiol (Nucleophile) Disc1->Thiol AlkylHalide N-Boc-4-(bromomethyl)piperidine (Electrophile) Disc1->AlkylHalide Disc2->AlkylHalide Sulfinate 2-Methoxybenzenesulfinate (Nucleophile) Disc2->Sulfinate

Figure 1: Retrosynthetic map illustrating the divergence between oxidative (Route A) and direct displacement (Route B/C) strategies.

Detailed Technical Workflows

Route A: The Classical Sulfide Oxidation

This route is the "gold standard" for small-scale medicinal chemistry due to the high nucleophilicity of thiols, ensuring rapid alkylation even with sterically hindered electrophiles.

Mechanism:

  • Thioether Formation: Deprotonation of 2-methoxybenzenethiol (

    
    ) generates a thiolate anion, which displaces the halide on the piperidine methyl group.
    
  • Oxidation: The resulting sulfide is oxidized to the sulfone using m-CPBA or Oxone.

Protocol:

  • Alkylation: Dissolve 2-methoxybenzenethiol (1.1 equiv) in DMF. Add

    
     (2.0 equiv) and stir for 15 min. Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 equiv). Heat to 60°C for 4 hours. Quench with water, extract (EtOAc), and concentrate.[1][2]
    
  • Oxidation: Dissolve the crude thioether in DCM. Cool to 0°C. Slowly add m-chloroperbenzoic acid (m-CPBA, 2.2 equiv). Stir at RT for 3 hours.[3] Wash with

    
     (to quench peroxides) and 
    
    
    
    .
  • Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group.

Critical Analysis:

  • Pros: Reaction kinetics are fast; thiolate is a "soft" nucleophile that minimizes elimination side products.

  • Cons: Thiol stench requires dedicated fume hood protocols. m-CPBA is shock-sensitive and expensive for large batches.

Route B: Direct Sulfinate Displacement

This route avoids the oxidation step entirely. Sodium sulfinates are ambident nucleophiles (reacting at S or O), but in polar aprotic solvents with alkyl halides, S-alkylation (sulfone formation) is heavily favored over O-alkylation (sulfinate ester formation).

Mechanism:



Protocol:

  • Reagents: Sodium 2-methoxybenzenesulfinate (1.2 equiv) and tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1.0 equiv). Note: The iodide is preferred over bromide for faster kinetics.

  • Conditions: Suspend reagents in DMF or DMSO. Heat to 90-100°C for 12-16 hours.

  • Workup: Pour into ice water. The sulfone often precipitates as a solid, simplifying purification.

Critical Analysis:

  • Pros: Atom economical; no oxidants required; odorless reagents.

  • Cons: Sulfinate salts are often hygroscopic and less commercially available than their sulfonyl chloride counterparts. High temperatures are required.[4]

Route C: In-Situ Sulfinate Generation (Process Route)

For scalable synthesis, isolating the sulfinate salt is inefficient. This route generates the sulfinate in situ from the cheap, stable sulfonyl chloride using a mild reducing agent (sodium sulfite) and immediately traps it with the alkyl halide.

Workflow Diagram:

RouteC SulfonylCl 2-Methoxybenzenesulfonyl Chloride Reduction Step 1: Reduction (70°C, Water/Dioxane) SulfonylCl->Reduction Na2SO3 Na2SO3 / NaHCO3 (Reductant) Na2SO3->Reduction Piperidine N-Boc-4-(bromomethyl) piperidine Alkylation Step 2: Alkylation (Reflux) Piperidine->Alkylation Reduction->Alkylation In-situ Sulfinate Product Protected Sulfone Intermediate Alkylation->Product

Figure 2: One-pot reduction-alkylation sequence eliminating intermediate isolation.

Protocol:

  • Reduction: To a mixture of

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv) in water, add 2-methoxybenzenesulfonyl chloride (1.0 equiv). Heat at 70°C for 2 hours until the solid chloride dissolves and gas evolution (
    
    
    loss is prevented by pH control) ceases.
  • Alkylation: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 equiv) dissolved in Ethanol or Dioxane directly to the aqueous sulfinate solution. Reflux for 16 hours.

  • Isolation: Cool to RT. The product often crystallizes out. Filtration yields high-purity sulfone.

Critical Analysis:

  • Pros: Uses cheapest starting materials (Sulfonyl Chloride); water-based "green" chemistry; scalable.

  • Cons: Requires careful pH control (pH 7-8) to prevent sulfonyl chloride hydrolysis before reduction.

Experimental Data Comparison

The following data is extrapolated from standard reactivities of benzyl/alkyl halides with arylsulfur nucleophiles in similar scaffolds (e.g., Vandetanib intermediates).

MetricRoute A (Thiol)Route B (Sulfinate)Route C (One-Pot)
Overall Yield 65-75% (2 steps)80-85%70-80%
Reaction Time 4h + 3h (Total 7h)12-16h18-24h
Atom Economy Low (Loss of O from oxidant)HighHigh
Purification Column Chromatography often neededRecrystallizationRecrystallization
Cost Index

$ (mCPBA is costly)

(Custom sulfinate)
$ (Bulk commodity chems)

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Manjunatha, S. G., et al. (2013). "Process for the preparation of sulfones." US Patent 8,450,533. Link (Describes the in-situ sulfite reduction method for sulfone synthesis).

  • Wang, M., et al. (2015).[1] "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate." Atlantis Press.[1] Link (Analogous piperidine intermediate synthesis).

  • Trost, B. M. (1988). "Sulfones: Chemical chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link (Reactivity of sulfinates vs thiolates).

Sources

Comparative

FTIR characteristic peaks for sulfonyl and piperidine functional groups

Executive Summary In small molecule drug discovery, the sulfonyl ( ) and piperidine ( ) moieties are ubiquitous pharmacophores. The sulfonyl group is a critical hydrogen bond acceptor in sulfonamide antibiotics and COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the sulfonyl (


)  and piperidine (

)
moieties are ubiquitous pharmacophores. The sulfonyl group is a critical hydrogen bond acceptor in sulfonamide antibiotics and COX-2 inhibitors, while the piperidine ring is a versatile secondary amine scaffold found in over 12,000 bioactive compounds.

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) characteristics of these groups. Unlike generic spectral lists, this document focuses on differentiation strategies —distinguishing sulfonyls from sulfinyls/sulfonates and piperidines from pyridines/pyrrolidines—supported by experimental protocols and self-validating logic.

Theoretical Foundation & Characteristic Peaks

The Sulfonyl Group ( )

The sulfonyl group exhibits two highly characteristic stretching vibrations due to the varying dipole moment of the


 bonds. These bands are intense and serve as reliable diagnostic markers.
Vibrational ModeWavenumber (

)
IntensityDiagnostic Note
Asymmetric Stretch (

)
1370 – 1330 StrongOften splits in solid state due to crystal packing forces.
Symmetric Stretch (

)
1180 – 1140 StrongSharp peak; less sensitive to hydrogen bonding than the asymmetric band.

Scissoring

MediumUseful for confirming presence if fingerprint region is crowded.

Expert Insight: The separation (


) between the asymmetric and symmetric stretches is a useful parameter. For neutral sulfonamides, 

. If the group exists as a sulfonate salt (

), this pattern collapses (see Section 3).
The Piperidine Ring

Piperidine is a saturated, six-membered heterocyclic amine.[1][2] Its spectrum is defined by ring flexibility (chair conformation) and the secondary amine functionality.

Vibrational ModeWavenumber (

)
IntensityDiagnostic Note

Stretch
3200 – 3500 Weak/MedBroadens significantly if H-bonded.[3][4] Sharper in dilute solution.
Bohlmann Bands (

)
2700 – 2850 WeakCritical Marker. Arises from lone pair

interaction with anti-periplanar

bonds.
Ring Deformation

Medium"Fingerprint" bands specific to the 6-membered saturated ring.

Comparative Analysis: Distinguishing Alternatives

This section addresses the most common analytical challenge: distinguishing the target group from structurally similar "imposters."

Sulfonyl ( ) vs. Sulfinyl ( ) vs. Sulfonate ( )
Functional GroupKey DifferentiatorSpectral Signature
Sulfonyl (

)
Two distinct bands

,

.
Sulfinyl (

)
Single strong bandOnly one strong band at

.
Sulfonate (

)
Broad, shifted bandsAsymmetric stretch broadens and shifts to

; Symmetric drops to

.
Piperidine vs. Pyridine vs. Pyrrolidine
ScaffoldKey DifferentiatorSpectral Signature
Piperidine Bohlmann BandsPresence of bands at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(absent in others). Saturated

stretch

.[4]
Pyridine Aromaticity

stretch

.[4][5] Ring breathing mode at

.

stretch at

.
Pyrrolidine Ring Strain5-membered ring shifts

stretch to higher freq (

). No Bohlmann bands.

Experimental Protocols

To ensure data integrity, follow these validated workflows.

Protocol A: ATR-FTIR (High Throughput Screening)

Best for: Rapid identification of solid APIs and intermediates.

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background energy is nominal.

  • Sample Loading: Place 5–10 mg of solid sample to cover the crystal eye.

  • Pressure Application: Apply high pressure using the slip-clutch clamp.

    • Why? Sulfonyl bands are intense; poor contact yields noisy spectra that mimic broad sulfonate bands.

  • Acquisition: 16 scans @

    
     resolution.
    
  • Validation: Check for the "Doublet" at

    
     (
    
    
    
    ). If high, purge and re-run.
Protocol B: KBr Pellet (Structural Confirmation)

Best for: Resolving Bohlmann bands and H-bonding networks.

  • Ratio: Mix 1 mg sample with 100 mg dry KBr (spectroscopic grade).

  • Grinding: Grind in an agate mortar until no crystallites reflect light.

    • Why? Large particles cause the "Christiansen Effect," distorting the baseline near

      
       and obscuring Bohlmann bands.
      
  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disk.

  • Acquisition: 32 scans @

    
     resolution.
    

Diagnostic Workflow (Logic Map)

The following diagram illustrates the decision logic for identifying a molecule containing both potential sulfonyl and piperidine moieties (e.g., a sulfonamide derivative).

FTIR_Identification Start Start: Unknown Spectrum Check_1300 Check 1370-1330 cm⁻¹ & 1180-1140 cm⁻¹ Start->Check_1300 Is_Sulfonyl Sulfonyl Group Confirmed (-SO₂-) Check_1300->Is_Sulfonyl Two Strong Bands Present Check_1050 Check 1030-1070 cm⁻¹ (Strong) Check_1300->Check_1050 Bands Missing/Ambiguous Check_NH Check 3200-3500 cm⁻¹ (N-H Stretch) Is_Sulfonyl->Check_NH Is_Sulfinyl Sulfinyl (-SO-) or Sulfonate (-SO₃⁻) Check_1050->Is_Sulfinyl Single Strong Band Check_CH Check C-H Region (< 3000 vs > 3000) Check_NH->Check_CH Is_Aromatic Aromatic C-H (>3000) Likely Pyridine Check_CH->Is_Aromatic > 3000 cm⁻¹ Is_Aliphatic Aliphatic C-H (<3000) Possible Piperidine Check_CH->Is_Aliphatic < 3000 cm⁻¹ Check_Bohlmann Check 2700-2850 cm⁻¹ (Bohlmann Bands) Is_Aliphatic->Check_Bohlmann Is_Piperidine Piperidine Ring Confirmed Check_Bohlmann->Is_Piperidine Bands Visible Is_Pyrrolidine Likely Pyrrolidine (No Bohlmann Bands) Check_Bohlmann->Is_Pyrrolidine Bands Absent

Figure 1: Decision tree for the sequential identification of Sulfonyl and Piperidine functionalities using FTIR spectral data.

Troubleshooting & Interferences

Issue 1: Water Interference

  • Symptom: Broad noise at

    
     and 
    
    
    
    .
  • Impact: Obscures the Piperidine

    
     stretch.
    
  • Solution: Dry sample in a vacuum desiccator over

    
     for 4 hours. If using KBr, ensure the powder is oven-dried.
    

Issue 2: Polymorphism in Sulfonamides

  • Symptom: Splitting of the sulfonyl

    
     peak.
    
  • Cause: Different crystal packing arrangements affecting the

    
     bond environment.
    
  • Solution: Dissolve in

    
     (solution cell) to view the "free" molecule spectrum, eliminating solid-state splitting.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Bohlmann band assignment).
  • NIST Chemistry WebBook. Infrared Spectrum of Piperidine. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Specac Application Notes. Interpreting Infrared Spectra. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Methoxyphenylsulfonyl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-((2-Methoxyphenylsulfonyl)methyl)piperidine
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